molecular formula C9H19N B018032 3,3,5,5-Tetramethylpiperidine CAS No. 1195-56-8

3,3,5,5-Tetramethylpiperidine

Cat. No. B018032
CAS RN: 1195-56-8
M. Wt: 141.25 g/mol
InChI Key: TYNBPDGCJJZXPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3,5,5-Tetramethylpiperidine and related compounds involves various chemical reactions and methodologies. One approach includes the interaction of 1-amino-2,2,6,6-tetramethylpiperidine with specific reagents to yield complexes with significant structural characteristics, showcasing the diversity in synthetic strategies for derivatives of tetramethylpiperidine (Danopoulos, Wilkinson, & Williams, 1994). Another method involves reacting 2,2,6,6-tetramethylpiperidine (tmpH) with AlX3 to form adducts, demonstrating the reactivity of tetramethylpiperidine with other chemical entities (Krossing et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3,5,5-Tetramethylpiperidine has been elucidated through various techniques, including X-ray crystallography. Studies have revealed intricate details about the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their structural properties. For instance, the crystal structure of sodium 2,2,6,6-tetramethylpiperidide exhibits a trimeric molecule with a planar (NaN)3 ring, providing insight into the molecular conformation of tetramethylpiperidine derivatives (Gehrhus et al., 1999).

Chemical Reactions and Properties

Tetramethylpiperidine derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yields TEMPO-Br salts, demonstrating the compound's ability to participate in halogenation reactions and form stable radical species (Percino et al., 2016). Another study highlights the catalytic role of 2,2,6,6-tetramethylpiperidine in ortho-selective chlorination of phenols, underscoring its utility in synthetic chemistry (Saper & Snider, 2014).

Scientific Research Applications

  • Studying Stability of Biologically Active Radicals : Tetramethylpiperidine derivatives are used to study the stability of biologically active radicals. This is vital in understanding the behavior of radicals in biological systems (Rozynov et al., 1978).

  • Synthesis of Complex Molecules : The oxidation of 1,3-cyclohexanediones with 3,3,5,5-tetramethylpiperidine produces novel ene-triketones, which are versatile building blocks in complex molecule synthesis (Eddy et al., 2012).

  • Formation of Stable Adducts : This compound reacts with AlX3 and AlH2Cl to yield stable adducts, useful in various scientific research applications (Krossing et al., 1998).

  • Spin Labelling in Research : 3,3,5,5-Tetramethylpiperidine is an effective spin-labelling reagent for amino functions, useful in studying molecular interactions and structures (Alcock et al., 1977).

  • Manufacture of Active Pharmaceutical Ingredients : TEMPO, a derivative of 3,3,5,5-Tetramethylpiperidine, is extensively used in various applications, including the manufacture of active pharmaceutical ingredients (Pennington et al., 2015).

  • Studying Solvent Viscosity and Interactions : Derivatives of this compound can be used to investigate temperature-induced solvent viscosity and interactions between spin probes and ionic liquids (Strehmel et al., 2008).

  • Chemical Transformations : It is used in a wide range of chemical transformations, from synthetic to polymer chemistry. Recovery and reuse of TEMPO, a derivative, are significant due to economic and environmental concerns (Beejapur et al., 2019).

  • Formation of Complexes with Metal Ions : This compound is used in the preparation and investigation of complexes between metal ions and stable free radicals, some of which show temperature-dependent interactions (Weissgerber & Schwarzhans, 1976).

Safety And Hazards

While specific safety and hazard information for 3,3,5,5-Tetramethylpiperidine was not found, it is generally recommended to wear appropriate protective gloves and clothing to prevent skin exposure when handling chemical compounds .

Future Directions

While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3,3,5,5-tetramethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBPDGCJJZXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566418
Record name 3,3,5,5-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylpiperidine

CAS RN

1195-56-8
Record name 3,3,5,5-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Gilon, S Cohen, Y Siderer - Biopolymers: Original Research …, 1986 - Wiley Online Library
X‐ray diffraction studies have been carried out on a single crystal of the photosynthetic inhibitors N‐(3,4‐dichlorophenyl)‐N′‐dimethylurea (DCMU) and its newly synthesized spin‐…
Number of citations: 2 onlinelibrary.wiley.com
HK Hall Jr - The Journal of Organic Chemistry, 1964 - ACS Publications
The p values of3, 3-dimethyl and 3, 3, 5, 5-tetramethyl derivatives of piperidine and N-methylpiperidine were compared with those of the parent amines to determine the effects of 1, 3-…
Number of citations: 20 pubs.acs.org
T Hayashi, M Sawamura, Y Ito - Tetrahedron, 1992 - Elsevier
Optically active ferrocenylbisphosphine ligands containing 2-(dialkylamino)ethylamino group on the ferrocenylmethyl position have been prepared and used for the gold(I)-catalyzed …
Number of citations: 181 www.sciencedirect.com
Y Tanaka, K Gamo, T Oyama, M Ohashi, M Waki… - Bioorganic & Medicinal …, 2014 - Elsevier
We previously reported that a α-benzylphenylpropanoic acid-type hPPARγ-selective agonist with a piperidine ring as the hydrophobic tail part (3) exhibited sub-micromolar-order …
Number of citations: 4 www.sciencedirect.com
N Horemans, G Potters, L De Wilde… - Plant …, 2003 - academic.oup.com
Recently, ascorbate (ASC) concentration and the activity of a number of enzymes from the ASC metabolism have been proven to correlate with differences in growth or cell cycle …
Number of citations: 47 academic.oup.com
J Solecka, A Rajnisz, M Postek - Acta poloniae pharmaceutica, 2016 - ptfarm.pl
This study is a continuation of a research program aimed at identifying potent drugs against bacterial infections, in which a series of organic compounds: dicarboxylic acid imides and …
Number of citations: 5 www.ptfarm.pl
ZR McCarty - 2018 - search.proquest.com
The incorporation of electronic device technology into our everyday lives has become an unavoidable reality in today’s connected world. Getting to this point has taken countless …
Number of citations: 3 search.proquest.com
SR Mitchell - 1995 - core.ac.uk
I hereby declare that the work presented in this thesis was carried out by me at the University of Abertay Dundee and at Synthetic Chemicals Limited, Four Ashes, Wolverhampton …
Number of citations: 2 core.ac.uk
P Socha - 2022 - depotuw.ceon.pl
Nowoczesne materiały są wysoce poszukiwane w celu zwiększenia wydajności urządzeń, a także zastąpienia starych technologii bardziej wydajnymi i przyjaznymi dla środowiska. Nie …
Number of citations: 3 www.depotuw.ceon.pl

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